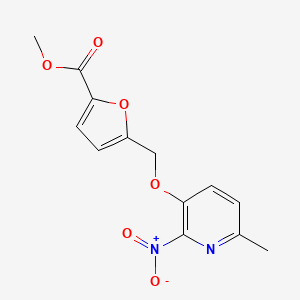![molecular formula C14H21ClN2O2 B12515179 Urea, N-(2-chloroethyl)-N'-[3-(5-hydroxypentyl)phenyl]- CAS No. 803729-72-8](/img/structure/B12515179.png)
Urea, N-(2-chloroethyl)-N'-[3-(5-hydroxypentyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(2-chloroethyl)-N’-[3-(5-hydroxypentyl)phenyl]- is a synthetic organic compound that belongs to the class of substituted ureas. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The unique structure of this compound, featuring both chloroethyl and hydroxypentyl groups, suggests potential for interesting chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-(2-chloroethyl)-N’-[3-(5-hydroxypentyl)phenyl]- typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions may vary depending on the desired yield and purity of the product. Commonly, the reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and purification methods can significantly impact the efficiency and cost-effectiveness of the production. Techniques such as distillation, crystallization, and chromatography are often employed to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-(2-chloroethyl)-N’-[3-(5-hydroxypentyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chloroethyl group can be reduced to form ethyl derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while nucleophilic substitution of the chloroethyl group can produce a variety of substituted ureas.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a biochemical probe or therapeutic agent.
Medicine: Exploring its use in drug development, particularly for its potential anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism by which urea, N-(2-chloroethyl)-N’-[3-(5-hydroxypentyl)phenyl]- exerts its effects can vary depending on its application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The chloroethyl group may facilitate covalent binding to nucleophilic sites, while the hydroxypentyl group could enhance solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea, N-(2-chloroethyl)-N’-phenyl-: Lacks the hydroxypentyl group, potentially affecting its solubility and reactivity.
Urea, N-(2-bromoethyl)-N’-[3-(5-hydroxypentyl)phenyl]-: The bromoethyl group may exhibit different reactivity compared to the chloroethyl group.
Urea, N-(2-chloroethyl)-N’-[3-(4-hydroxybutyl)phenyl]-: The shorter hydroxyalkyl chain may influence its chemical and biological properties.
Uniqueness
The presence of both chloroethyl and hydroxypentyl groups in urea, N-(2-chloroethyl)-N’-[3-(5-hydroxypentyl)phenyl]- makes it unique among similar compounds. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
803729-72-8 |
|---|---|
Molekularformel |
C14H21ClN2O2 |
Molekulargewicht |
284.78 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[3-(5-hydroxypentyl)phenyl]urea |
InChI |
InChI=1S/C14H21ClN2O2/c15-8-9-16-14(19)17-13-7-4-6-12(11-13)5-2-1-3-10-18/h4,6-7,11,18H,1-3,5,8-10H2,(H2,16,17,19) |
InChI-Schlüssel |
GNWXATUEPBOARX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)NCCCl)CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


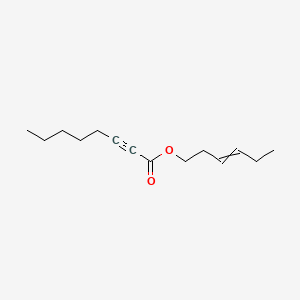
![1,1'-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene](/img/structure/B12515102.png)
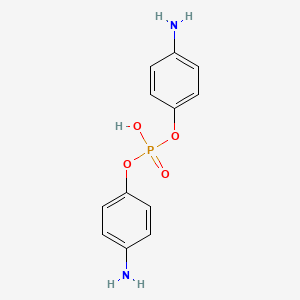
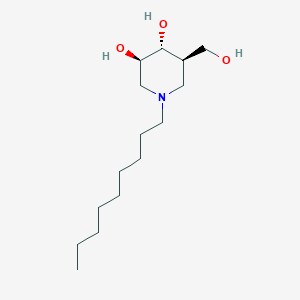


![1,1,3-Trimethyl-2-[5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[e]indolium Iodide](/img/structure/B12515133.png)
![5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12515138.png)
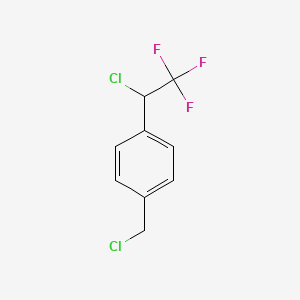
![6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12515146.png)
![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12515150.png)
![tert-butyl N-(2-chloro-5-methylpyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B12515159.png)
